molecular formula C11H15NO B156043 4-Phenylpiperidin-4-ol CAS No. 40807-61-2

4-Phenylpiperidin-4-ol

Cat. No. B156043
CAS RN: 40807-61-2
M. Wt: 177.24 g/mol
InChI Key: KQKFQBTWXOGINC-UHFFFAOYSA-N
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Description

“4-Phenylpiperidin-4-ol” is a chemical compound with the molecular formula C11H15NO . It features a benzene ring bound to a piperidine ring . This structure is the base for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .


Synthesis Analysis

Piperidones, including “4-Phenylpiperidin-4-ol”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .


Molecular Structure Analysis

The molecular structure of “4-Phenylpiperidin-4-ol” consists of a benzene ring bound to a piperidine ring . The molecular weight of this compound is 177.24 g/mol .


Chemical Reactions Analysis

Piperidones, including “4-Phenylpiperidin-4-ol”, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .


Physical And Chemical Properties Analysis

“4-Phenylpiperidin-4-ol” has a molecular weight of 177.24 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmacological Applications

4-Phenylpiperidin-4-ol derivatives are utilized in various pharmacological applications. They are found in over twenty drug classes, including anticancer agents, Alzheimer’s disease therapy, antibiotics, and analgesics . The piperidine ring is a common structure in pharmaceuticals due to its versatility and efficacy in drug design.

Anticancer Research

Studies have identified 4-Phenylpiperidin-4-ol derivatives as apoptosis inducers, highlighting their potential application in cancer research. This is crucial for developing new anticancer agents and understanding their molecular targets.

HIV Treatment Research

A series of novel piperidin-4-ol derivatives have been designed and synthesized for potential treatment of HIV. These compounds have shown promise in preliminary evaluations .

Opioid Analogs Synthesis

The structure of 4-Phenylpiperidin-4-ol serves as a base for various opioids such as pethidine (meperidine), ketobemidone, and loperamide, indicating its significance in synthesizing opioid analogs .

Future Directions

While specific future directions for “4-Phenylpiperidin-4-ol” were not found in the search results, it’s clear that piperidines and their derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a strong interest in this field . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKFQBTWXOGINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057738
Record name 4-Phenylpiperidin-4-ol
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperidin-4-ol

CAS RN

40807-61-2
Record name 4-Hydroxy-4-phenylpiperidine
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Record name 4-Phenylpiperidin-4-ol
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Record name 40807-61-2
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Record name 4-Phenylpiperidin-4-ol
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Record name 4-phenylpiperidin-4-ol
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Record name 4-PHENYLPIPERIDIN-4-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the stereochemistry of 4-Phenylpiperidin-4-ol derivatives?

A: The stereochemistry of 4-Phenylpiperidin-4-ol derivatives plays a crucial role in their biological activity. Research has shown that different diastereoisomers exhibit distinct pharmacological profiles. For instance, in studies of 1,2,5-trimethyl-4-phenylpiperidin-4-ol (Promedol), the β-isomer with an axial phenyl group displays different activity compared to the γ-isomer with an equatorial phenyl group [, ]. Similar observations have been reported for other derivatives, highlighting the importance of stereochemistry in determining their interactions with biological targets [, , ].

Q2: How does the conformation of 4-Phenylpiperidin-4-ol derivatives influence their activity?

A: The conformation of these compounds, particularly the orientation of the phenyl group and other substituents, significantly impacts their binding affinity and selectivity for biological targets. Studies utilizing techniques like Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) have revealed that different isomers and their derivatives adopt preferred conformations in solution [, ]. For instance, the α-isomer of 1,2,5-trimethyl-4-phenylpiperidin-4-ol tends to favor a skew-boat conformation, while the β- and γ-isomers predominantly exist in chair conformations, albeit with different phenyl group orientations []. These conformational preferences influence how these molecules interact with their targets, ultimately affecting their pharmacological properties.

Q3: What are the key structural features of 4-Phenylpiperidin-4-ol derivatives that contribute to their biological activity?

A: Studies exploring the Structure-Activity Relationship (SAR) of 4-Phenylpiperidin-4-ol derivatives have identified key structural features crucial for their activity. For example, the presence of a 4-phenylpiperidine moiety, particularly with a hydroxyl group at the 4-position, is essential for high affinity towards sigma receptors []. Modifications to this core structure, such as the introduction of substituents on the phenyl ring or alterations to the piperidine ring, can significantly impact potency and selectivity for different sigma subtypes [].

Q4: What are some examples of biological activities associated with 4-Phenylpiperidin-4-ol derivatives?

A: 4-Phenylpiperidin-4-ol derivatives have shown promising activity in several biological assays, indicating their potential therapeutic applications. One notable example is their activity as sigma receptor ligands, with certain derivatives exhibiting high affinity for both sigma1 and sigma2 subtypes []. These receptors are implicated in various physiological processes, including modulation of neurotransmission and pain perception, making them attractive targets for drug development. Additionally, some derivatives have demonstrated efficacy in preclinical models of sexual dysfunction, suggesting potential applications in this area []. Further research is ongoing to fully elucidate the therapeutic potential of these compounds.

Q5: What analytical techniques are used to characterize and study 4-Phenylpiperidin-4-ol derivatives?

A: Characterization of 4-Phenylpiperidin-4-ol derivatives often employs techniques like ¹H NMR and ¹³C NMR to elucidate their structure and stereochemistry [, , , ]. X-ray crystallography has been instrumental in determining the absolute configuration and preferred conformations of these compounds in the solid state [, ]. Other methods, such as elemental analysis, are used to confirm their chemical composition []. Further investigation into their pharmacological properties often involves in vitro assays to assess their binding affinities and functional activities on specific targets [].

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